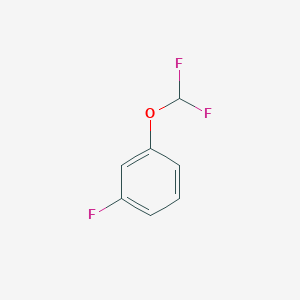

1-(Difluoromethoxy)-3-fluorobenzene

Descripción

Significance of Fluorinated Organic Molecules in Research and Development

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond impart unique characteristics to compounds. In medicinal chemistry, for instance, fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins, and modulate lipophilicity and bioavailability. beilstein-journals.org It is estimated that a significant fraction of all new pharmaceuticals and agrochemicals contain at least one fluorine atom, a testament to the transformative impact of this element. beilstein-journals.org

Overview of Difluoromethoxy-Substituted Aromatic Systems

Among the various fluorinated functional groups, the difluoromethoxy group (-OCF₂H) has garnered substantial interest. It is considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, or amide groups, potentially improving a molecule's interaction with biological targets. Unlike the more common trifluoromethoxy (-OCF₃) group, the difluoromethoxy group possesses a hydrogen atom capable of participating in hydrogen bonding, while still offering enhanced metabolic stability and modulated electronic properties. Molecules bearing the -OCF₂H group often exhibit dynamic lipophilicity, allowing them to adapt to different chemical environments, which can be advantageous for cell membrane permeability and pharmacokinetic profiles.

Specific Research Focus: 1-(Difluoromethoxy)-3-fluorobenzene within Fluorinated Arene Chemistry

This compound (CAS Number: 34888-08-9) is a disubstituted aromatic ether that combines the features of the difluoromethoxy group with an additional fluorine atom on the aromatic ring. sigmaaldrich.com This substitution pattern makes it an interesting building block in synthetic and medicinal chemistry. The presence of two distinct types of C-F bonds and the specific electronic environment of the benzene (B151609) ring make it a valuable intermediate for creating more complex, highly functionalized molecules. Its study provides insight into the synthesis and reactivity of polyfluorinated aromatic systems.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(difluoromethoxy)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWMIFLESYALQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Properties of 1 Difluoromethoxy 3 Fluorobenzene

The primary and most direct route for the preparation of 1-(difluoromethoxy)-3-fluorobenzene is through the O-difluoromethylation of 3-fluorophenol (B1196323). This transformation can be achieved using various reagents that serve as a source of difluorocarbene (:CF₂).

One established method involves the use of chlorodifluoromethane (B1668795) (CHClF₂) as the difluoromethylating agent. The reaction is typically carried out under phase-transfer catalysis conditions. The phenol (B47542) is dissolved in an aprotic solvent, and a strong aqueous base, such as sodium hydroxide (B78521), is used to generate the phenoxide ion. The phase-transfer catalyst facilitates the reaction between the aqueous phenoxide and the gaseous chlorodifluoromethane. acs.org

Reaction Scheme:

3-Fluorophenol + CHClF₂ --(NaOH, Phase-Transfer Catalyst)--> this compound

Alternative difluorocarbene precursors, such as sodium chlorodifluoroacetate, can also be employed for this transformation, often under thermal conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 34888-08-9 |

| Molecular Formula | C₇H₅F₃O |

| Molecular Weight | 162.11 g/mol |

| Physical Form | Solid |

| SMILES | C1=CC(=C(C=C1F)OC(F)F)F |

| InChI Key | ABWMIFLESYALQG-UHFFFAOYSA-N |

This data is compiled from publicly available chemical databases. sigmaaldrich.comsigmaaldrich.com

Detailed Research Findings

Strategies for the Introduction of the Difluoromethoxy Group onto Aromatic Rings

The synthesis of aryl difluoromethyl ethers, including this compound, primarily relies on the formation of a C-O bond between an aromatic core and a difluoromethyl source. The methods to achieve this can be broadly categorized into nucleophilic attack by a phenoxide on a difluorocarbene or its precursor, and transition metal-catalyzed cross-coupling reactions.

Nucleophilic difluoromethoxylation involves the reaction of a nucleophilic oxygen, typically a phenolate (B1203915), with an electrophilic source of the difluoromethyl group. This approach is widely utilized for its operational simplicity and the availability of starting materials.

A common and direct method for the synthesis of aryl difluoromethyl ethers is the reaction of phenols with a difluorocarbene precursor. acs.orgorgsyn.org The phenol (B47542) is typically deprotonated in situ to form the more nucleophilic phenolate, which then reacts with the electrophilic difluorocarbene.

Nucleophilic Difluoromethoxylation Reactions

Direct Difluoromethoxylation of Phenols and Phenolates

Reactions with Difluorocarbene Precursors (e.g., Fluoroform, Difluoromethyltriflate)

Various reagents have been developed to serve as precursors for difluorocarbene (:CF₂). These reagents generate the carbene under specific reaction conditions, which then undergoes reaction with the phenolate.

Fluoroform (CHF₃): Fluoroform is an inexpensive and non-toxic gas that can serve as a difluorocarbene source. acs.org The reaction is typically carried out in a two-phase system (e.g., water/dioxane or water/acetonitrile) using a base like potassium hydroxide (B78521). This method provides moderate to good yields of the corresponding aryl difluoromethyl ethers at atmospheric pressure and moderate temperatures. acs.org

Sodium Chlorodifluoroacetate (ClCF₂CO₂Na): This salt is a stable, commercially available, and relatively non-toxic solid that decomposes upon heating to generate difluorocarbene. orgsyn.org This method is operationally simple and can be used for a variety of heteroatom difluoromethylations, including those of phenols. orgsyn.org

S-(Difluoromethyl)sulfonium salt: This bench-stable salt has been developed as a difluorocarbene precursor for the difluoromethylation of phenols and thiophenols. sci-hub.se The reaction proceeds in the presence of a base like lithium hydroxide to give good to excellent yields of aryl difluoromethyl ethers. sci-hub.se

Difluoromethyltriflate (CF₂HOTf): While not explicitly detailed for 3-fluorophenol (B1196323) in the provided context, difluoromethyltriflate is a known reagent for the difluoromethylation of phenols to form aryl difluoromethyl ethers. sci-hub.se

The following table summarizes the reaction of 3-fluorophenol with a difluorocarbene precursor to yield this compound.

| Precursor | Base | Solvent System | Yield | Reference |

| Fluoroform (CHF₃) | KOH | water/dioxane | Moderate to Good | acs.org |

Mechanistic Pathways Involving Difluorocarbene Addition

The generally accepted mechanism for the direct difluoromethoxylation of phenols involves the initial deprotonation of the phenol by a base to form the corresponding phenolate. In parallel, the difluorocarbene precursor generates difluorocarbene (:CF₂). The electron-rich phenolate then acts as a nucleophile, attacking the electrophilic difluorocarbene. This addition results in the formation of a difluoromethoxide anion intermediate (Ar-OCF₂⁻). Subsequent protonation of this intermediate, typically by the solvent or a proton source in the reaction mixture, affords the final aryl difluoromethyl ether product. acs.orgrsc.org

Computational studies have shown that difluorocarbene can exhibit dual reactivity, acting as either a nucleophilic or electrophilic species depending on the reaction partner. nih.gov However, in reactions with electron-rich nucleophiles like phenolates, it behaves as an electrophile. orgsyn.orgnih.gov The stability of the singlet state of difluorocarbene contributes to its preferential reaction with electron-rich species. orgsyn.org

Transition metal catalysis, particularly with palladium, offers an alternative and powerful strategy for the formation of C-O bonds, including those in aryl difluoromethyl ethers. These methods often exhibit broad functional group tolerance and can be applied to a wide range of substrates.

While direct palladium-catalyzed coupling of aryl halides with difluoroethanol to form aryl difluoromethyl ethers is not extensively detailed in the provided search results, the principles of palladium-catalyzed C-O cross-coupling are well-established. mit.edu These reactions typically involve the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a suitable ligand.

The general catalytic cycle for palladium-catalyzed C-O cross-coupling involves:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a palladium(II) intermediate.

Ligand Exchange/Alkoxide Formation: The alcohol (in this case, hypothetically, difluoroethanol) displaces a ligand on the palladium center, often facilitated by a base, to form a palladium alkoxide complex.

Reductive Elimination: The aryl group and the alkoxide group on the palladium center couple, and the desired aryl ether is eliminated, regenerating the palladium(0) catalyst. mit.edu

For the synthesis of aryl difluoromethyl ethers, this would involve the coupling of an aryl halide, such as 1-bromo-3-fluorobenzene (B1666201) or 1-chloro-3-fluorobenzene, with difluoroethanol. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the reductive elimination step. mit.edursc.org

The following table outlines representative palladium-catalyzed C-O cross-coupling reactions. While not specific to this compound, it illustrates the general conditions.

| Aryl Halide | Alcohol | Catalyst System (Catalyst/Ligand) | Base | Yield | Reference |

| Electron-deficient aryl halides | Primary Alcohols | Pd₂(dba)₃ / L2 (a biarylphosphine) | Cs₂CO₃ | Good to Excellent | mit.edu |

| Electron-rich aryl halides | Primary Alcohols | Pd₂(dba)₃ / L8 (a novel biarylphosphine) | K₃PO₄ | Good to Excellent | mit.edu |

Transition Metal-Catalyzed Difluoromethoxylation

Nickel-Catalyzed Cross-Coupling for Aryldifluoromethyl Aryl Ethers

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-O bonds, particularly in the synthesis of complex aryl ethers. An efficient method for creating aryldifluoromethyl aryl ethers (ArCF₂OAr') involves a nickel-catalyzed Suzuki cross-coupling. This reaction utilizes aryloxydifluoromethyl bromides (ArOCF₂Br) as a unique halide partner to couple with arylboronic acids. chemrxiv.org

This protocol demonstrates broad applicability, accommodating a wide range of functional groups on both the arylboronic acid and the aryloxydifluoromethyl bromide. chemrxiv.org The reaction's robustness allows for the late-stage difluoromethylation of complex molecules, including pharmaceuticals. chemrxiv.org The development of such methods is crucial as aryldifluoromethyl aryl ether motifs are increasingly recognized for their potential to enhance the druggability of molecules. chemrxiv.org

Table 1: Nickel-Catalyzed Aryloxydifluoromethylation

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product | Key Features |

|---|

Copper-Mediated Approaches for Fluorinated Aryl Ethers

Copper-mediated reactions offer an inexpensive and effective alternative to palladium for the synthesis of fluorinated aryl ethers. numberanalytics.com These methods are versatile, enabling the formation of both C-O and C-F bonds.

One prominent approach is the copper-catalyzed Chan-Lam coupling, which can be adapted for the synthesis of fluoroalkyl aryl ethers. For instance, trifluoroethyl aryl ethers have been synthesized by coupling arylboronic acids with trifluoroethanol under mild, copper-catalyzed conditions. dtic.milacs.org While this produces a CF₃CH₂O-Ar linkage rather than an Ar-OCF₂H group, the underlying principle of C-O bond formation is relevant.

More directly applicable to C-F bond formation, copper reagents have been successfully used to convert aryl iodides, arylboronate esters, and arylstannanes into aryl fluorides. acs.orgbeilstein-journals.orgnih.gov These transformations often proceed through a proposed aryl-copper(III)-fluoride intermediate, which undergoes reductive elimination to form the C-F bond. acs.orgbeilstein-journals.org The choice of ligand and fluoride (B91410) source (e.g., AgF, acs.org NFTPT organic-chemistry.org) is critical to the success of these reactions, which tolerate a variety of functional groups. acs.orgorganic-chemistry.org The development of copper-mediated radiofluorination of arylstannanes with [¹⁸F]KF further highlights the utility of this approach for creating PET imaging agents. nih.gov

Table 2: Overview of Copper-Mediated Fluorination and Etherification

| Substrate | Reagents | Product | Reaction Type |

|---|---|---|---|

| Aryl Iodides | Cationic Copper, AgF | Aryl Fluorides | Aromatic Fluorination acs.org |

| Arylboronate Esters | Copper Catalyst, Fluorinating Agent | Aryl Fluorides | Aromatic Fluorination numberanalytics.combeilstein-journals.org |

| Arylstannanes | Cu(OTf)₂, [¹⁸F]KF, 18-crown-6 | [¹⁸F]Aryl Fluorides | Radiofluorination nih.gov |

Strategies for Fluorine Introduction at Aromatic Positions

Introducing fluorine directly onto the aromatic ring is a fundamental strategy in the synthesis of compounds like this compound. This can be achieved through nucleophilic substitution on a pre-functionalized ring or by direct fluorination of a C-H bond.

Nucleophilic Aromatic Substitution (SNAr) of Halogenated Precursors

Nucleophilic aromatic substitution (SNAr) is a classic and widely used method for forming C-F, C-O, C-N, and C-S bonds. The reaction typically requires an aromatic ring activated by electron-withdrawing groups and a good leaving group, such as a halogen. nih.gov The industrial Halex (halogen exchange) process, for example, uses inorganic fluorides like KF to displace chloride from activated aryl chlorides. acs.orgnih.gov The rate-determining step is the formation of the Meisenheimer complex, making more electronegative leaving groups (like fluorine itself in some contexts) reactive. acs.orgnih.gov

In a laboratory setting, SNAr can be used to synthesize complex molecules. For instance, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene undergoes SNAr where the fluorine atom is displaced by various oxygen, sulfur, and nitrogen nucleophiles. organic-chemistry.orgchemicalbook.com Similarly, the synthesis of poly(ether ether ketone) (PEEK) polymers relies on the SNAr reaction between difluorobenzophenone and a bisphenol. rsc.org Recent advances include using organic photoredox catalysis to enable the SNAr of unactivated fluoroarenes, expanding the reaction's scope to electron-rich systems under mild conditions. nih.gov

C-H Fluorination Methodologies

Direct C-H fluorination is an increasingly important and atom-economical strategy that avoids the need for pre-functionalized substrates. google.com This approach involves the selective conversion of an aromatic C-H bond to a C-F bond.

A variety of electrophilic fluorinating reagents have been developed for this purpose, with N-fluorobenzenesulfonimide (NFSI) being a popular choice due to its stability and ease of handling. google.com Transition metal catalysis, particularly with palladium, has been employed to achieve regioselective ortho-C-H fluorination of aromatic compounds bearing directing groups. google.com Other methods include photochemical fluorination, which can proceed without a catalyst for certain substrates like aryl ketones, chemrxiv.org and the use of AgF₂ for the fluorination of nitrogen-containing heterocycles such as pyridines and diazines. acs.org This tandem C-H fluorination followed by SNAr of the newly installed fluoride provides a powerful route for the late-stage functionalization of complex molecules. acs.org

Convergent and Linear Synthetic Routes to this compound

The synthesis of this compound is typically achieved through a linear sequence, starting from a commercially available, simpler fluorinated precursor.

Multistep Synthesis from Readily Available Precursors

A common and practical route to this compound starts with 3-fluorophenol. This precursor is readily available and can be synthesized via several established methods, such as the diazotization of 3-fluoroaniline (B1664137) followed by hydrolysis, or the copper-catalyzed hydroxylation of m-fluoroiodobenzene. chemicalbook.com

The key step in the synthesis is the introduction of the difluoromethoxy group. This is typically accomplished by reacting the hydroxyl group of 3-fluorophenol with a difluorocarbene (:CF₂) source. nih.gov A widely used method involves the reaction with chlorodifluoromethane (B1668795) (CHClF₂) in the presence of a strong base like potassium hydroxide. This general strategy has been documented for the synthesis of closely related structures, such as 1-bromo-3-(difluoromethoxy)-5-fluorobenzene (B1343080) from 3-bromo-5-fluorophenol, demonstrating the feasibility of this transformation.

Table 3: Representative Linear Synthesis of this compound

| Step | Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|---|

| 1 | 3-Fluoroaniline | 1. NaNO₂, H₂SO₄2. H₂O, Heat | 3-Fluorophenol | Diazotization/Hydrolysis |

One-Pot Reaction Sequences and Tandem Processes

The synthesis of difluoromethoxyarenes, including this compound, has benefited from the development of one-pot reaction sequences and tandem processes that enhance efficiency by reducing the number of intermediate purification steps. These methodologies are designed to proceed through several transformations in a single reaction vessel, saving time, resources, and minimizing waste.

A notable one-pot strategy involves the reaction of a phenol with a difluorocarbene source. For instance, a process for synthesizing 3-difluoromethyl benzoxazole-2-thiones has been reported where 2-aminophenols, sodium chlorodifluoroacetate (as a difluorocarbene precursor), and elemental sulfur react in a single pot to yield the final product. nih.gov This reaction proceeds through an initial cyclization followed by N-difluoromethylation. nih.gov A similar principle can be applied to the synthesis of this compound, where 3-fluorophenol would be the starting phenol.

These one-pot and tandem approaches are highly valuable in the synthesis of complex molecules, offering advantages in terms of operational simplicity and improved yields by avoiding the cumulative losses associated with multi-step sequences. nih.govnih.gov

Principles of Green Chemistry in the Synthesis of Difluoromethoxybenzenes

The principles of green chemistry are increasingly being integrated into the synthesis of fluorinated compounds like difluoromethoxybenzenes to address environmental concerns and enhance sustainability. e3s-conferences.orgrsc.org This philosophy encourages the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org Key principles include maximizing atom economy, using safer solvents and reagents, designing for energy efficiency, and employing catalytic rather than stoichiometric reagents. acs.orgnih.gov

For the synthesis of difluoromethoxybenzenes, this translates to a shift away from traditional methods that may use hazardous or ozone-depleting reagents. acs.org The focus is now on developing routes that are not only efficient in terms of chemical yield but also in their environmental footprint, measured by metrics like the E-factor (environmental factor), which quantifies the amount of waste produced per kilogram of product. nih.gov

Solvent-Free Procedures and Atom Economy

A central tenet of green chemistry is the concept of atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wikipedia.org A high atom economy indicates that fewer atoms are wasted as byproducts, leading to less waste and a more sustainable process. acs.org Rearrangement and addition reactions are characteristically high in atom economy, while substitution and elimination reactions tend to be less efficient. acs.org

The ideal atom economy is 100%, meaning all reactant atoms are found in the final product. wikipedia.org The calculation is as follows: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 wikipedia.org

In the context of synthesizing this compound, a common method involves the reaction of 3-fluorophenol with a difluorocarbene source. The choice of the difluorocarbene source significantly impacts the atom economy. Historically, ozone-depleting substances like chlorodifluoromethane (CHClF₂) were used. A greener alternative is the use of fluoroform (CHF₃). acs.org

Let's compare the theoretical atom economy for the synthesis starting from 3-fluorophenol and fluoroform. The reaction can be simplified as the addition of difluorocarbene (:CF₂) to the phenoxide.

Reaction: 3-Fluorophenol + CHF₃ → this compound + HF

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Reactants | ||

| 3-Fluorophenol | C₆H₅FO | 112.10 |

| Fluoroform | CHF₃ | 70.01 |

| Product | ||

| This compound | C₇H₅F₃O | 162.11 |

| Byproduct | ||

| Hydrogen Fluoride | HF | 20.01 |

| Total Reactant Mass | 182.11 |

Atom Economy Calculation: (162.11 / 182.11) x 100 = 89.0%

This demonstrates a high atom economy. The pursuit of solvent-free procedures further enhances the green credentials of a synthesis. Performing reactions without a solvent, or in an environmentally benign solvent like water, reduces waste and the environmental impact associated with volatile organic compounds (VOCs). nih.govscranton.edu While many difluoromethylation reactions require a solvent, research is ongoing to develop solid-state or solvent-free conditions, which would represent a significant advancement in the sustainable synthesis of difluoromethoxybenzenes. researchgate.net

Catalyst Recycling and Sustainable Reagents

The use of catalysts is a cornerstone of green chemistry because they can increase reaction efficiency and can often be used in small amounts and recycled, reducing waste. scranton.edu In the synthesis of fluorinated aromatics, there is a drive to replace stoichiometric reagents with catalytic systems. For example, metal-catalyzed reactions, such as those using ruthenium or iridium, are being explored for direct C-H functionalization to introduce trifluoromethoxy groups, a principle that could be extended to difluoromethoxylation. google.com

A key aspect of sustainability is the ability to recover and reuse the catalyst. This not only reduces costs but also prevents the release of potentially toxic metals into the environment. Methodologies that support catalyst recycling, such as using heterogeneous catalysts or catalysts immobilized on solid supports, are highly desirable.

The selection of sustainable reagents is equally critical. A significant green advancement in the synthesis of difluoromethoxyarenes is the use of fluoroform (CHF₃) as a difluorocarbene source. acs.org Fluoroform is a non-toxic, non-ozone-depleting, and inexpensive gas that is a byproduct of polytetrafluoroethylene (PTFE) manufacturing. acs.org Its use as a reagent turns a potential waste product into a valuable chemical feedstock. Other approaches focus on using environmentally friendly solvents like water or employing cost-effective and non-toxic catalysts like N,N-diisopropylethylamine (DIPEA) for related syntheses, which can be performed under ambient conditions without the need for high energy input. nih.gov The development of syntheses that utilize such sustainable reagents and recyclable catalysts is crucial for the future of environmentally responsible chemical manufacturing. researchgate.netnih.gov

Electronic Effects of the Difluoromethoxy and Fluorine Substituents on Aromatic Reactivity

The reactivity of an aromatic ring is significantly influenced by the electronic properties of its substituents. In this compound, both the difluoromethoxy (-OCF₂H) and the fluorine (-F) groups exert a combination of inductive and resonance effects that modulate the electron density of the benzene ring, thereby affecting its susceptibility to electrophilic and nucleophilic attack.

Inductive and Resonance Effects

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is primarily dependent on the electronegativity of the atoms. chemistrysteps.comyoutube.com Both fluorine and the difluoromethoxy group are highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). chemistrysteps.comresearchgate.net The fluorine atom in the -OCF₂H group enhances the electron-withdrawing nature of the substituent compared to a methoxy (B1213986) (-OCH₃) group. nih.gov This withdrawal of electron density from the aromatic ring deactivates it towards electrophilic attack. libretexts.org

Resonance Effect (M or R): This effect involves the delocalization of π electrons between the substituent and the aromatic ring. chemistrysteps.comyoutube.com The oxygen atom in the difluoromethoxy group possesses lone pairs of electrons that can be donated to the benzene ring through resonance (+M effect). libretexts.org This donation of electron density increases the electron density at the ortho and para positions, partially counteracting the strong inductive withdrawal. libretexts.orgpressbooks.pub Similarly, the fluorine substituent also exhibits a +M effect due to its lone pairs, but this effect is weaker compared to its strong -I effect. khanacademy.orgcsbsju.edu

Determination of Hammett Constants for the Difluoromethoxy Group

Hammett constants (σ) are a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene ring. wikipedia.orgstenutz.eu The constants σᵢ (inductive) and σᵣ (resonance) provide a more detailed understanding of these effects. For the difluoromethoxy group (CF₂OCH₃), these constants have been determined using ¹⁹F NMR spectroscopy. nuph.edu.ua

Studies have shown that the difluoro(methoxy)methyl group acts as a moderate electron acceptor through both inductive and resonance pathways. nuph.edu.ua The positive values of its Hammett constants indicate its electron-withdrawing nature. researchgate.net

Table 1: Hammett Constants for the Difluoromethoxy Group and Related Substituents

| Substituent | σᵢ | σᵣ |

| -CF₂OCH₃ | 0.22 | 0.07 |

| -CF₃ | 0.42 | 0.19 |

| -CHF₂ | 0.29 | 0.03 |

| -CH₂F | 0.11 | 0.02 |

| -CH₃ | -0.04 | -0.13 |

Data sourced from scientific literature. nuph.edu.ua

Electrophilic Aromatic Substitution (EAS) Reactions of this compound

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The regioselectivity and rate of these reactions are dictated by the electronic effects of the substituents already present on the ring.

Regioselectivity and Kinetic Rate Effects

In this compound, both substituents are deactivating yet ortho, para-directing. pressbooks.pubcsbsju.edulibretexts.org The fluorine atom strongly deactivates the ring but directs incoming electrophiles to its ortho and para positions. libretexts.orgwou.edu The difluoromethoxy group, also being deactivating, directs to its ortho and para positions. The interplay of these directing effects determines the position of substitution.

The fluorine atom at position 3 directs electrophiles to positions 2, 4, and 6. The difluoromethoxy group at position 1 directs to positions 2, 4, and 6. Therefore, the positions most activated for electrophilic attack are C2, C4, and C6. The steric hindrance from the difluoromethoxy group might disfavor substitution at the C2 position.

Mechanistic Elucidation of Directing Effects

The directing effects of the fluorine and difluoromethoxy substituents can be explained by examining the stability of the carbocationic intermediates (arenium ions or σ-complexes) formed during the EAS mechanism.

When an electrophile attacks at the ortho or para position to the fluorine or difluoromethoxy group, a resonance structure can be drawn where the positive charge is adjacent to the substituent. libretexts.orglibretexts.org The lone pairs on the oxygen or fluorine atom can then be delocalized to stabilize this positive charge, lowering the activation energy for the formation of the ortho and para intermediates compared to the meta intermediate. libretexts.orglibretexts.org

Nucleophilic Aromatic Substitution (SNAr) Reactions of Fluorinated Difluoromethoxybenzenes

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group. nih.govyoutube.com

In fluorinated difluoromethoxybenzenes, the fluorine atoms act as good leaving groups in SNAr reactions. youtube.comyoutube.com The presence of the electron-withdrawing difluoromethoxy group, along with other fluorine atoms on the ring, would activate the ring towards nucleophilic attack. nih.govnih.gov The strong inductive effect of the difluoromethoxy group and the fluorine atoms makes the ring carbons more electrophilic and susceptible to attack by nucleophiles. nih.gov

The regioselectivity of SNAr reactions on polyfluorinated aromatic compounds is often directed to the para position relative to an activating group. nih.gov In the case of a fluorinated difluoromethoxybenzene, a nucleophile would likely substitute a fluorine atom that is para to another electron-withdrawing group to achieve maximum stabilization of the negatively charged intermediate (Meisenheimer complex). youtube.com The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile first adds to the aromatic ring to form a resonance-stabilized anionic intermediate, followed by the elimination of the fluoride ion. youtube.comyoutube.com

Activation by Electron-Withdrawing Groups

The presence of electron-withdrawing groups (EWGs) is a prerequisite for activating an aromatic ring toward nucleophilic attack. In the case of this compound, both the fluorine substituent and the difluoromethoxy (-OCF₂H) group serve this role. These groups decrease the electron density of the aromatic ring through a strong negative inductive effect (-I effect). researchgate.netstackexchange.com This electron deficiency, or electrophilicity, makes the ring susceptible to attack by nucleophiles.

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first and typically rate-determining step is the nucleophile's attack on the aromatic ring, which breaks the aromaticity and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. stackexchange.commasterorganicchemistry.com The stability of this intermediate is crucial to the reaction's feasibility. EWGs, especially those positioned ortho or para to the site of attack, are essential for stabilizing the negative charge of the Meisenheimer complex through resonance and/or induction, thereby lowering the activation energy of this slow step. stackexchange.commasterorganicchemistry.com In this compound, the combined electron-withdrawing power of the -F and -OCF₂H groups effectively activates the ring for such transformations.

The Role of the Fluorine Atom as a Leaving Group

Contrary to its behavior in aliphatic SN1 and SN2 reactions where it is a poor leaving group, fluorine is an excellent leaving group in SNAr reactions. In fact, the reactivity order for halogens in activated SNAr systems is often F > Cl > Br > I. masterorganicchemistry.com This seemingly counterintuitive reactivity is a direct consequence of the SNAr mechanism.

The rate-determining step is the initial nucleophilic attack on the ring, not the subsequent cleavage of the carbon-halogen bond. stackexchange.commasterorganicchemistry.com The high electronegativity of fluorine makes the carbon atom it is attached to highly electrophilic, accelerating the initial attack. stackexchange.com Furthermore, this strong inductive effect provides substantial stabilization to the negatively charged Meisenheimer intermediate, lowering the transition state energy for its formation. Since the elimination of the leaving group is a subsequent, faster step that restores aromaticity, the strength of the carbon-fluorine bond is less critical than the factors governing the formation of the intermediate. stackexchange.commasterorganicchemistry.com Therefore, the fluorine atom at the 3-position of this compound serves as an effective leaving group in SNAr processes.

Regioselectivity in SNAr Processes

Regioselectivity in the SNAr reaction of this compound is determined by the positions of the activating groups relative to the leaving group. Nucleophilic substitution will occur at the carbon atom bearing the fluorine leaving group (C-3). The viability of this reaction is enhanced because the electron-withdrawing groups are positioned to stabilize the resulting Meisenheimer complex.

When a nucleophile attacks the C-3 position, the negative charge in the intermediate can be delocalized onto the electronegative substituents. The key stabilizing positions are ortho and para to the site of attack. In this molecule, the difluoromethoxy group is at the 1-position (ortho to one potential site of negative charge delocalization and para to another), and there are additional C-H positions that are ortho and para to the activating groups. The substitution of the fluorine at C-3 is activated by the -OCF₂H group at the C-1 position (ortho). The stability of the Meisenheimer complex, and thus the reaction rate, is highly dependent on the ability of these groups to withdraw electron density. masterorganicchemistry.comresearchgate.net

Table 1: Analysis of Substituent Effects on SNAr Regioselectivity

| Substituent | Position | Electronic Effect | Influence on SNAr at C-3 |

|---|---|---|---|

| -OCF₂H | 1 | Strong -I | Activates the ring; stabilizes negative charge at C-2 and C-6 (ortho) and C-4 (para) through induction. |

| -F | 3 | Strong -I | Acts as the leaving group and also contributes to overall ring activation. |

Other Functionalization Reactions of this compound

Beyond SNAr, the this compound scaffold can undergo a variety of other transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecules.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling of Derivatized Analogs)

While the C-F bond can be used in some modern cross-coupling reactions, it is often more practical to first convert the starting material into a more reactive analog, such as an aryl bromide or iodide. researchgate.net These derivatized analogs of this compound are excellent substrates for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. ugr.es This reaction forms a new carbon-carbon bond by coupling the aryl halide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. youtube.com

For instance, a bromo-derivative, such as 2-bromo-1-(difluoromethoxy)-5-fluorobenzene, could be readily coupled with various aryl or vinyl boronic acids to generate complex biaryl or styrenyl structures. The reaction is highly versatile and tolerates a wide range of functional groups on both coupling partners. nih.gov

Table 2: Representative Suzuki-Miyaura Coupling of a Derivatized Analog

| Reactant 1 | Reactant 2 | Catalyst / Base | Product |

|---|---|---|---|

|

Ar-B(OH)₂ (Aryl boronic acid) | Pd(PPh₃)₄ / K₂CO₃ |

Oxidation and Reduction Pathways

The aromatic ring of this compound is generally resistant to both oxidation and reduction due to its high stability, a characteristic of many fluorinated aromatic compounds. nih.gov

Reduction: Catalytic hydrogenation of the benzene ring requires harsh conditions, such as high pressures and temperatures with catalysts like nickel or rhodium. libretexts.org Milder conditions that might reduce an alkene double bond would typically leave the aromatic ring intact. libretexts.org Alternative methods for aromatic reduction, such as the Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol), can be employed, but their application would depend on the compatibility of the difluoromethoxy group. libretexts.orgnumberanalytics.com It is generally difficult to selectively reduce a C-F bond back to a C-H bond without specialized catalysts. sciencemadness.org

Oxidation: The electron-deficient nature of the ring makes it resistant to oxidative degradation. uni.edu The difluoromethoxy group itself is also highly stable towards oxidation. Functionalization typically proceeds through other means, as direct oxidation of the ring or the -OCF₂H group is challenging. However, if other functional groups are introduced onto the ring (e.g., a methyl group), they could be selectively oxidized.

Selective C-H Functionalization

Selective C-H functionalization offers a powerful and atom-economical way to introduce new substituents without pre-functionalization. mt.com A key strategy is directed ortho-metalation (DoM), where a substituent on the ring directs a strong base (typically an organolithium reagent) to deprotonate a specific C-H bond at the position ortho to it. wikipedia.org

In this compound, both the ether oxygen of the -OCF₂H group and the fluorine atom at C-3 can act as directing metalation groups (DMGs). organic-chemistry.org

The -OCF₂H group would be expected to direct lithiation to the C-2 position.

The -F group at C-3 would direct lithiation to the C-2 and C-4 positions.

There is, therefore, a synergistic effect directing metalation to the C-2 position, making it the most acidic proton on the ring and the most likely site for deprotonation. The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles (e.g., CO₂, aldehydes, silyl (B83357) halides) to install a new functional group regioselectively at the C-2 position. wikipedia.orgpsu.edu

Table 3: Predicted Regioselectivity in Directed ortho-Metalation

| Directing Group | Position | Predicted Site of C-H Functionalization (Lithiation) | Subsequent Electrophile (E⁺) | Product |

|---|---|---|---|---|

| -OCF₂H | 1 | C-2 | E⁺ | 2-E-1-(difluoromethoxy)-3-fluorobenzene |

| -F | 3 | C-2, C-4 | E⁺ | 2-E-1-(difluoromethoxy)-3-fluorobenzene and 4-E-1-(difluoromethoxy)-3-fluorobenzene |

| Combined Effect | 1 and 3 | C-2 (major) | E⁺ | 2-E-1-(difluoromethoxy)-3-fluorobenzene |

Computational and Spectroscopic Analysis of 1 Difluoromethoxy 3 Fluorobenzene

Theoretical Investigations using Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful tool to model the electronic properties and predict the chemical behavior of 1-(difluoromethoxy)-3-fluorobenzene.

Molecular Orbital Analysis (HOMO-LUMO Interactions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic characteristics and reactivity of a molecule. For aromatic compounds like this compound, the HOMO is typically a π-orbital associated with the benzene (B151609) ring, while the LUMO is a corresponding π*-antibonding orbital.

The presence of two electron-withdrawing groups, the fluoro (-F) and the difluoromethoxy (-OCF₂H) groups, significantly influences the energy levels of these orbitals. These groups withdraw electron density from the aromatic ring, which leads to a stabilization (lowering of energy) of both the HOMO and LUMO. This lowering of orbital energies affects the molecule's ability to act as an electron donor or acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A larger gap implies higher kinetic stability and lower chemical reactivity. For this compound, the electron-withdrawing substituents are expected to result in a relatively large HOMO-LUMO gap, suggesting a stable molecular structure. Quantum chemical computations are used to determine the precise energies of these orbitals.

| Parameter | Energy Value (eV) | Description |

|---|---|---|

| EHOMO | -6.30 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.81 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.49 | Indicator of chemical reactivity and kinetic stability |

Electrostatic Potential (ESP) Surface Analysis and Charge Distribution

The Electrostatic Potential (ESP) surface map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This analysis is critical for predicting non-covalent interactions and sites of chemical attack.

For this compound, the ESP map reveals distinct regions of varying potential.

Negative Potential: The most negative regions (typically colored red) are localized around the highly electronegative fluorine and oxygen atoms, corresponding to their lone pairs of electrons. A negative potential is also observed above and below the plane of the aromatic ring, characteristic of the π-electron system. researchgate.netdtic.mil

Positive Potential: Regions of positive potential (typically colored blue) are found around the hydrogen atoms, particularly the one in the difluoromethoxy group and the aromatic protons. researchgate.net

Neutral Regions: Areas with near-zero potential (typically colored green) are generally located over the carbon framework of the benzene ring. researchgate.net

Conformational Analysis and Intramolecular Interactions

The conformational landscape of this compound is primarily defined by the rotation around the C(aryl)-O bond. The difluoromethoxy group is not sterically demanding, but its orientation relative to the benzene ring is influenced by subtle electronic effects. Molecules containing an OCF₂H group can exhibit dynamic lipophilicity by altering their conformation through rotation around the O–CF₂H bond, which has a low rotational barrier. nih.gov

Computational studies on similar molecules, such as those containing α-fluoro sulfur motifs, demonstrate the importance of hyperconjugative interactions in establishing conformational control. nih.gov In the case of this compound, potential intramolecular interactions, such as weak hydrogen bonds or dipole-dipole interactions between the difluoromethoxy group and the fluorine atom at the meta position, could influence the preferred conformation. However, given the distance, these interactions are likely weak. The most stable conformation is expected to balance steric hindrance and favorable electronic interactions, such as hyperconjugation between the oxygen lone pairs and the C-F antibonding orbitals (σ*). nih.gov

Prediction of Reactivity and Selectivity in Chemical Transformations

The electronic properties derived from DFT calculations allow for the prediction of the molecule's reactivity and selectivity in chemical reactions.

Electrophilic Aromatic Substitution: The -F and -OCF₂H groups are both electron-withdrawing, which deactivates the benzene ring towards electrophilic attack. The rate of reaction with electrophiles is expected to be significantly slower than that of benzene. Both groups are ortho, para-directing due to resonance donation from their lone pairs, but their strong inductive withdrawal effect is dominant. When considering the combined effect in a meta-relationship, they reinforce each other's directing influence. Therefore, electrophilic attack is predicted to occur at the positions ortho and para to the fluorine atom (C4 and C6) and ortho to the difluoromethoxy group (C2), with the C4 and C6 positions being the most likely due to steric hindrance from the -OCF₂H group. The ESP map supports this, as the least positive (or most negative) regions of the ring π-system guide the approach of electrophiles. nih.gov

Nucleophilic Aromatic Substitution: The presence of strong electron-withdrawing groups makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present. The ring carbons, particularly those bonded to the electron-withdrawing groups, are rendered more electrophilic.

The HOMO and LUMO distributions are key to predicting selectivity in pericyclic reactions. For reactions involving nucleophilic attack, the LUMO's spatial distribution indicates the most electrophilic sites on the molecule, which are the primary targets for the nucleophile's HOMO. Conversely, for reactions with electrophiles, the HOMO's distribution highlights the most nucleophilic sites available to react with the electrophile's LUMO.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules.

Proton (¹H) NMR for Structural Elucidation and Coupling Patterns

The ¹H NMR spectrum of this compound provides definitive information about its structure through chemical shifts, signal multiplicities, and coupling constants.

The spectrum exhibits two main regions:

Difluoromethoxy Proton (-OCF₂H): The single proton of the difluoromethoxy group is highly characteristic. It appears as a triplet due to coupling with the two adjacent, chemically equivalent fluorine atoms. The coupling constant for this interaction, ²JHF, is typically large, in the range of 70-75 Hz. The chemical shift of this proton is significantly downfield due to the deshielding effect of the adjacent oxygen and two fluorine atoms.

Aromatic Protons: There are four protons on the substituted benzene ring, creating a complex and coupled spin system. Their chemical shifts are influenced by the electronic effects of both the -F and -OCF₂H substituents. The signals are typically found in the range of 7.0-7.5 ppm. The multiplicity of each signal is complex due to both proton-proton (³JHH, ⁴JHH) and proton-fluorine (³JHF, ⁴JHF, ⁵JHF) couplings. manchester.ac.ukchemicalbook.com

The proton at C2 is expected to be a doublet of doublets or a more complex multiplet due to coupling with the proton at C4 (⁴JHH), the proton at C6 (³JHH), and the fluorine at C3 (³JHF).

The proton at C4 will be coupled to the protons at C2, C5, and C6, as well as the fluorine at C3, leading to a complex multiplet.

The proton at C5 is expected to be a triplet of doublets or a more complex multiplet.

The proton at C6 will show coupling to the protons at C2 and C4, resulting in a multiplet.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| -OCF₂H | 6.5 - 7.5 | t (triplet) | ²JHF ≈ 72 Hz |

| Ar-H2 | ~7.1 | m (multiplet) | ³JHH, ⁴JHH, ³JHF |

| Ar-H4 | ~7.4 | m (multiplet) | ³JHH, ⁴JHH, ⁴JHF |

| Ar-H5 | ~7.1 | m (multiplet) | ³JHH, ⁵JHF |

| Ar-H6 | ~7.2 | m (multiplet) | ³JHH, ⁴JHF |

Fluorine (¹⁹F) NMR for Fluorine Environments and Electronic Shielding Effects

The ¹⁹F NMR spectrum of this compound is expected to exhibit two distinct signals corresponding to the two different fluorine environments: the fluorine atom directly attached to the aromatic ring (Ar-F) and the two fluorine atoms of the difluoromethoxy group (-OCF₂H).

The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment of the fluorine nucleus. Electron-withdrawing groups tend to deshield the nucleus, resulting in a downfield shift (less negative ppm values), while electron-donating groups cause shielding and an upfield shift (more negative ppm values).

Aromatic Fluorine (Ar-F): The fluorine atom at the C3 position is influenced by the difluoromethoxy group at the C1 position. The difluoromethoxy group (OCF₂H) is known to be a moderately electron-withdrawing substituent, primarily through its inductive effect (-I) researchgate.net. This electron-withdrawing nature would lead to a deshielding of the fluorine atom at C3 compared to unsubstituted fluorobenzene. The typical chemical shift for fluorobenzene is around -113 ppm chemicalbook.com. Due to the -I effect of the OCF₂H group, the chemical shift for the Ar-F in this compound is anticipated to be slightly downfield from this value.

The ¹⁹F NMR spectrum will also display coupling between the different fluorine nuclei and with the proton of the difluoromethoxy group. The two fluorine atoms of the -OCF₂H group will be split into a doublet by the geminal proton (²JHF). The magnitude of this coupling is typically in the range of 70-80 Hz. Furthermore, long-range coupling between the aromatic fluorine and the difluoromethoxy fluorines (⁴JFF) is expected, which would further split the signals. Similarly, the aromatic fluorine signal will be split by coupling to the difluoromethoxy fluorines and nearby protons on the aromatic ring.

Predicted ¹⁹F NMR Data:

| Fluorine Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Ar-F (C3) | ~ -110 to -115 | Triplet of triplets | ⁴JFF, ³JHF, ⁴JHF |

| -OCF ₂H | ~ -72 to -74 | Doublet of triplets | ²JHF, ⁴JFF |

Note: These are estimated values based on known substituent effects and data from similar compounds. Actual experimental values may vary.

Analysis of Carbon-Fluorine (JCF) Coupling Constants

Carbon-fluorine coupling constants (JCF) are valuable for structural elucidation, as their magnitudes are dependent on the number of bonds separating the coupled nuclei and the hybridization of the carbon atom. In this compound, several C-F couplings will be observable in the ¹³C NMR spectrum.

One-Bond Coupling (¹JCF):

¹JC1-F (OCF₂H): The largest coupling constant will be the one-bond coupling between the carbon of the difluoromethoxy group and the attached fluorine atoms. For sp³-hybridized carbons, ¹JCF values are typically large, often exceeding 200 Hz. In compounds with a CF₂ group, this value can be in the range of 250-300 Hz. For instance, in (difluoromethoxy)benzene, a ¹JC-F of approximately 258 Hz has been reported for the CF₂ group .

¹JC3-F (Ar-F): The one-bond coupling between the aromatic carbon C3 and its attached fluorine atom is also expected to be significant. In fluorobenzene, ¹JC-F is approximately -245 Hz sfu.ca. The presence of the electron-withdrawing difluoromethoxy group at the meta position is likely to have a small effect on this value.

Two-Bond Coupling (²JCF): Two-bond couplings are generally smaller than one-bond couplings.

²JC2-F and ²JC4-F (from Ar-F): The carbons ortho to the aromatic fluorine (C2 and C4) will exhibit a two-bond coupling to this fluorine. In substituted fluorobenzenes, these values are typically in the range of 15-25 Hz researchgate.net.

²JCO-F (from -OCF₂H): The carbon of the ether linkage (C1) will show a two-bond coupling to the fluorine atoms of the difluoromethoxy group.

Three-Bond Coupling (³JCF): Three-bond couplings are also observable and are often stereochemically dependent.

³JC1-F and ³JC5-F (from Ar-F): The carbons meta to the aromatic fluorine (C1 and C5) will couple to it. These couplings are generally smaller, in the range of 5-10 Hz researchgate.net.

³JC(ortho)-F (from -OCF₂H): The ortho carbons of the aromatic ring (C2 and C6) will exhibit a three-bond coupling to the fluorines of the difluoromethoxy group.

Predicted ¹³C NMR JCF Coupling Constants:

| Coupled Nuclei | Coupling Type | Predicted Coupling Constant (J, Hz) |

| C(OCF₂H) - F | ¹JCF | ~ 250 - 300 |

| C3 - F | ¹JCF | ~ -240 to -250 |

| C2 - F(C3) | ²JCF | ~ 15 - 25 |

| C4 - F(C3) | ²JCF | ~ 15 - 25 |

| C1 - F(OCF₂H) | ²JCF | ~ 20 - 30 |

| C1 - F(C3) | ³JCF | ~ 5 - 10 |

| C5 - F(C3) | ³JCF | ~ 5 - 10 |

| C2 - F(OCF₂H) | ³JCF | ~ 3 - 8 |

| C6 - F(OCF₂H) | ³JCF | ~ 3 - 8 |

Note: These are estimated values based on known trends and data from similar compounds. The sign of the coupling constant is often not determined in routine experiments.

The analysis of these coupling constants, in conjunction with the chemical shifts, would provide a comprehensive picture of the electronic structure and conformation of this compound.

Applications of 1 Difluoromethoxy 3 Fluorobenzene in Advanced Organic Synthesis Research

Role as a Versatile Building Block for Complex Fluorinated Organic Molecules

The incorporation of fluorine into organic molecules is a critical strategy in the development of pharmaceuticals and advanced materials, as it can significantly alter properties such as metabolic stability, lipophilicity, and binding affinity. nih.govmdpi.com Building blocks containing both a difluoromethoxy group and an additional fluorine atom, like 1-(Difluoromethoxy)-3-fluorobenzene , are valuable synthons for creating complex fluorinated molecules.

While specific examples starting from This compound are not documented in the reviewed literature, its structure is suitable for elaborated syntheses. The aromatic ring can be functionalized through electrophilic aromatic substitution, with the fluorine and difluoromethoxy groups directing incoming electrophiles. Furthermore, the fluorine atom can be displaced via nucleophilic aromatic substitution (SNAr) or serve as a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex biaryl or arylamine structures, which are common cores in medicinal chemistry.

Fluorinated aromatic compounds are integral to the design of functional materials such as liquid crystals, polymers, and organic electronics. The introduction of fluorine can enhance thermal stability and tune electronic properties. Although no specific functional materials derived directly from This compound are described in the literature, its dielectric properties and polarity suggest it could be a precursor for polymers or small molecules in material science applications where precise electronic characteristics are required.

Strategic Incorporation in Fluorine-Containing Motif Design

The difluoromethoxy (OCF₂H) group is increasingly recognized as a valuable motif in drug design. nih.gov It is considered a bioisostere of hydroxyl (OH), thiol (SH), and sometimes methyl (CH₃) or methoxy (B1213986) (OCH₃) groups. nih.gov Its unique properties, distinct from both the non-fluorinated methoxy group and the fully-fluorinated trifluoromethoxy (OCF₃) group, allow for fine-tuning of a molecule's characteristics.

The strategic placement of fluorine-containing groups is a key tactic in medicinal chemistry to optimize a drug candidate's profile. The difluoromethoxy group, in particular, offers a unique combination of electronic and steric properties.

Lipophilicity: The OCF₂H group moderately increases lipophilicity, which can influence a molecule's permeability through biological membranes. Its lipophilicity is generally intermediate between a methoxy (OCH₃) and a trifluoromethoxy (OCF₃) group.

Hydrogen Bonding: A defining feature of the OCF₂H group is the C-H bond, which is polarized by the adjacent fluorine atoms. This allows it to act as a hydrogen bond donor, a property not shared by the OCH₃ or OCF₃ groups. nih.gov This capability can introduce new, favorable interactions with biological targets like proteins and enzymes.

Metabolic Stability: The C-F bonds are significantly stronger than C-H bonds, making the difluoromethoxy group more resistant to oxidative metabolism compared to a simple methoxy group, which can undergo O-demethylation. mdpi.com This can lead to an improved pharmacokinetic profile for drug candidates.

Conformation: The steric and electronic nature of the OCF₂H group can influence the preferred conformation of a molecule, which can be critical for its binding to a receptor.

The table below summarizes the general properties conferred by the difluoromethoxy group, which are central to its use in advanced research.

| Property | Influence of the Difluoromethoxy (OCF₂H) Group |

| Lipophilicity (logP) | Moderate increase |

| Hydrogen Bonding | Can act as a hydrogen bond donor |

| Metabolic Stability | Increased resistance to oxidation compared to OCH₃ |

| Acidity/Basicity (pKa) | Electron-withdrawing, can decrease the pKa of nearby basic groups |

| Dipole Moment | Introduces a significant local dipole |

Development of Radiopharmaceutical Precursors for Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a powerful imaging technique that requires molecules labeled with a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F). researchgate.net The development of novel PET tracers often involves the radiosynthesis of fluorinated molecules.

While there is no specific literature detailing the use of This compound as a PET precursor, molecules containing a difluoromethoxy group are of high interest in this field. researchgate.net A common strategy for creating ¹⁸F-labeled difluoromethyl ethers (aryl-O¹⁸F-CF₂H) involves a late-stage radiofluorination step. A potential precursor molecule could feature a leaving group on the difluoromethyl moiety (e.g., aryl-OCF₂-LG, where LG = Br, I, or tosylate), which could then be displaced by [¹⁸F]fluoride. The existing fluorine atom on the aromatic ring of This compound would be unsuitable for standard ¹⁸F-labeling, as aromatic C-F bonds are generally too strong to be formed under typical radiolabeling conditions without activation. Therefore, a derivative of the title compound, rather than the compound itself, would be necessary for such applications. researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel and Highly Sustainable Synthetic Routes

The traditional synthesis of 1-(difluoromethoxy)-3-fluorobenzene typically involves the reaction of 3-fluorophenol (B1196323) with a difluoromethylating agent, such as chlorodifluoromethane (B1668795), often under harsh conditions. While effective, these methods present challenges related to sustainability, including the use of high pressures, elevated temperatures, and reagents with significant global warming potential. Future research is increasingly directed towards the development of greener and more efficient synthetic protocols.

A promising avenue lies in the application of photoredox catalysis for the late-stage difluoromethoxylation of aromatic compounds. nih.gov These methods utilize visible light to drive the reaction under mild conditions, often at room temperature. nih.gov The core of this approach is the generation of the difluoromethoxy radical (•OCF₂H) from a suitable precursor. nih.gov Experimental and computational studies suggest that a single electron transfer (SET) from an excited photoredox catalyst to a redox-active difluoromethoxylating reagent can generate a neutral radical intermediate, which then liberates the •OCF₂H radical. nih.gov This highly reactive species can then be trapped by an aromatic substrate. While this has been demonstrated for a range of arenes, the application and optimization of this technology for the high-yield synthesis of this compound from readily available precursors represents a significant area for future work.

Another sustainable approach gaining traction is the use of flow chemistry . Continuous flow reactors offer enhanced heat and mass transfer, improved safety for handling hazardous reagents like chlorodifluoromethane, and the potential for process automation and scalability. The development of a continuous flow process for the synthesis of this compound could lead to a more efficient, safer, and environmentally benign manufacturing process.

The table below summarizes potential future sustainable synthetic strategies for this compound.

| Synthetic Strategy | Precursors | Key Features | Potential Advantages |

| Photocatalytic Difluoromethoxylation | 3-Fluorophenol or other functionalized benzenes | Visible light, photoredox catalyst, radical mechanism | Mild reaction conditions, high functional group tolerance, reduced energy consumption |

| Flow Chemistry Synthesis | 3-Fluorophenol, chlorodifluoromethane | Continuous flow reactor, precise control of parameters | Enhanced safety, improved yield and purity, scalability |

| Electrochemical Synthesis | 3-Fluorophenol, difluoromethyl source | Electrochemical cell, electrode-mediated reactions | Avoidance of stoichiometric oxidants/reductants, potential for high selectivity |

Exploration of Underutilized Reaction Pathways for Functionalization

The functionalization of this compound is crucial for its incorporation into more complex molecular architectures. While classical electrophilic aromatic substitution reactions are known, the directing effects of the fluoro and difluoromethoxy substituents can lead to mixtures of regioisomers. Future research will likely focus on uncovering and exploiting underutilized reaction pathways to achieve highly regioselective functionalization.

One such pathway is transition metal-catalyzed C-H activation . This powerful strategy allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, offering a more atom-economical and step-efficient approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. youtube.com The development of directing groups that can be temporarily installed on the aromatic ring to guide a metal catalyst to a specific C-H bond is a key area of interest. For this compound, this could enable selective functionalization at positions that are difficult to access through conventional methods.

Furthermore, the exploration of photocatalytic C-H functionalization presents another exciting frontier. By leveraging the reactivity of photogenerated radical species, it may be possible to achieve novel modes of reactivity and selectivity in the functionalization of this compound. For instance, the photocatalytic generation of aryl radicals from this compound could enable its participation in a variety of coupling reactions under mild conditions.

The table below highlights potential underutilized reaction pathways for the functionalization of this compound.

| Reaction Pathway | Reagents/Catalysts | Target Transformation | Potential for Selectivity |

| Directed C-H Activation | Transition metal catalysts (e.g., Rh, Pd), directing groups | Site-selective C-C and C-heteroatom bond formation | High regioselectivity controlled by the directing group |

| Photocatalytic C-H Functionalization | Photoredox catalysts, radical precursors | Introduction of various functional groups via radical intermediates | Potentially novel regioselectivity based on radical stability |

| Halogen-metal Exchange | Organolithium or Grignard reagents | Generation of a nucleophilic aryl species for reaction with electrophiles | Functionalization at the position of an existing halogen substituent |

Advanced Mechanistic Elucidation through Combined Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is paramount for the rational design of improved chemical processes. Future research will increasingly rely on a synergistic combination of advanced experimental techniques and sophisticated computational modeling.

In situ spectroscopic methods , such as ReactIR and NMR spectroscopy, can provide real-time monitoring of reaction progress, allowing for the identification of transient intermediates and the determination of reaction kinetics. These experimental data are invaluable for corroborating and refining mechanistic hypotheses.

Computational chemistry , particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction pathways, transition state structures, and the electronic factors that control reactivity and selectivity. nih.gov For instance, DFT calculations can be used to predict the most likely sites for C-H activation on the this compound ring under different catalytic conditions or to model the energetics of various radical addition pathways in photocatalytic reactions. This predictive power can significantly accelerate the discovery and optimization of new reactions.

The integration of experimental and computational data will be crucial for unraveling the complex interplay of steric and electronic effects of the fluoro and difluoromethoxy substituents, which ultimately dictate the reactivity of the molecule.

Design of Highly Selective Catalytic Systems for Site-Specific Functionalization

Building upon a deeper mechanistic understanding, the design of highly selective catalytic systems for the site-specific functionalization of this compound represents a major goal for future research. The ability to precisely install a functional group at a desired position on the aromatic ring is essential for streamlining the synthesis of complex target molecules.

The development of custom-designed ligands for transition metal catalysts is a key strategy for achieving high regioselectivity in C-H activation reactions. By tuning the steric and electronic properties of the ligands, it is possible to create a catalytic environment that favors reaction at a single C-H bond, even in the presence of other, similarly reactive sites.

Another emerging area is the use of supramolecular catalysis , where non-covalent interactions are used to pre-organize the substrate and catalyst, leading to enhanced selectivity. For example, a catalyst encapsulated within a molecular host could exhibit unique selectivity for the functionalization of this compound based on how the substrate fits within the host's cavity.

Furthermore, the field of biocatalysis offers significant potential for the selective functionalization of fluorinated aromatics. Engineered enzymes could provide unparalleled levels of regio- and stereoselectivity under mild, environmentally friendly conditions. While still a nascent field for this class of compounds, the future development of enzymes capable of acting on substrates like this compound is a highly attractive prospect.

The table below outlines future approaches to designing selective catalytic systems.

| Catalytic Approach | Key Components | Mechanism of Selectivity Control | Potential Applications |

| Ligand-Controlled Transition Metal Catalysis | Transition metals (e.g., Pd, Rh, Ir), tailored ligands | Steric and electronic tuning of the catalyst's active site | Regioselective C-H arylation, alkylation, amination, etc. |

| Supramolecular Catalysis | Host-guest complexes, catalyst encapsulation | Substrate pre-organization and constrained reaction environment | Enhanced regioselectivity and potentially novel reaction pathways |

| Biocatalysis | Engineered enzymes (e.g., P450s, halogenases) | Enzyme active site specificity | Highly selective hydroxylation, halogenation, or other functionalizations |

Q & A

Q. What are the key physicochemical properties of 1-(Difluoromethoxy)-3-fluorobenzene relevant to laboratory handling?

- Answer: The compound has a molecular formula of C₇H₅F₃O and a molecular weight of 162.11 g/mol . It requires storage under an inert atmosphere (e.g., nitrogen or argon) at 2–8°C to prevent degradation or unintended reactions . Key hazards include flammability (UN# 1993, Class 3), necessitating precautions such as avoiding ignition sources and ensuring proper ventilation .

Q. What safety protocols are essential when handling this compound?

- Answer:

- Personal Protective Equipment (PPE): Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Respiratory protection (e.g., vapor respirators) is advised if ventilation is insufficient .

- Ventilation: Conduct experiments in a fume hood or with local exhaust systems to minimize inhalation exposure .

- Emergency Measures: For skin contact, wash immediately with soap and water. For eye exposure, rinse with water or saline for 15 minutes and seek medical attention .

Q. How should this compound be stored to ensure stability?

- Answer: Store in air-tight containers under an inert gas (e.g., argon) at 2–8°C to mitigate hydrolysis or oxidative decomposition. Avoid exposure to moisture or direct sunlight .

Advanced Research Questions

Q. How can the synthesis of this compound be optimized for high yield and purity?

- Answer:

- Route Selection: Consider nucleophilic substitution of a precursor like 3-fluorophenol with difluoromethyl bromide (CF₂HBr) under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Monitor reaction progress via TLC or GC-MS .

- Purification: Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product. Purity (>95%) can be confirmed via ¹⁹F NMR and GC analysis .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Answer:

- ¹H and ¹⁹F NMR: Identify the difluoromethoxy (-OCF₂H) group via characteristic split peaks in ¹⁹F NMR (δ ~ -80 ppm, coupling with adjacent fluorine). Aromatic protons in ¹H NMR appear as complex splitting patterns (δ 6.8–7.4 ppm) .

- Mass Spectrometry (EI-MS): Look for molecular ion peaks at m/z 162 (M⁺) and fragment ions corresponding to loss of -OCF₂H (m/z 95) .

- IR Spectroscopy: Confirm C-F stretches (1000–1100 cm⁻¹) and aromatic C-H bends (700–800 cm⁻¹) .

Q. How does the difluoromethoxy group influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

Q. What are potential applications of this compound in pharmaceutical research?

- Answer: The compound serves as a key intermediate in synthesizing bioactive molecules:

- Fungicides: Analogous to diflumetorim, which incorporates a difluoromethoxy-phenyl moiety for antifungal activity .

- Kinase Inhibitors: The difluoromethoxy group enhances metabolic stability and lipophilicity, making it valuable in drug candidates targeting cancer or inflammation .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Answer:

- Variable Factors: Differences in reaction conditions (e.g., temperature, catalyst loading) or purification methods (e.g., distillation vs. chromatography) can lead to yield variations.

- Resolution: Conduct systematic optimization studies (e.g., Design of Experiments) to identify critical parameters. Cross-validate results using independent synthetic routes (e.g., alternative halogenation or coupling strategies) .

Methodological Best Practices

Q. What computational tools can predict the reactivity or stability of this compound?

- Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.